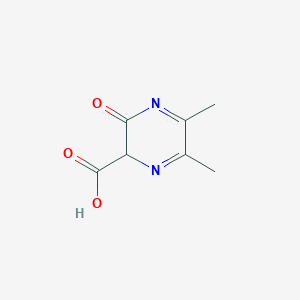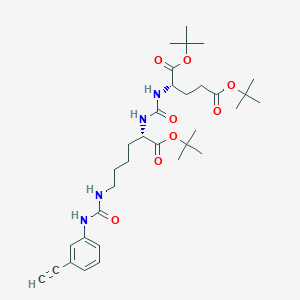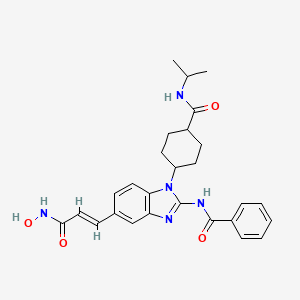
GmhA-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GmhA-IN-1 is a potent inhibitor of the enzyme GmhA, which plays a crucial role in the biosynthesis of bacterial heptoses. This compound has an IC50 value of 2.4 nM and enhances the activity of antibiotics such as erythromycin and rifampicin against wild-type Escherichia coli . This compound is particularly significant in the context of antimicrobial research due to its potential to combat Gram-negative bacterial infections .
Vorbereitungsmethoden
The synthesis of GmhA-IN-1 involves the preparation of phosphoryl- and phosphonyl-substituted derivatives featuring a hydroxamate moiety. These derivatives are prepared from suitably protected ribose or hexose derivatives . The synthetic route typically includes the following steps:
- Protection of ribose or hexose derivatives.
- Introduction of phosphoryl or phosphonyl groups.
- Formation of the hydroxamate moiety.
- Deprotection to yield the final compound.
Analyse Chemischer Reaktionen
GmhA-IN-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively studied.
Reduction: Reduction reactions can modify the hydroxamate moiety, potentially altering its inhibitory activity.
Substitution: Substitution reactions involving the phosphoryl or phosphonyl groups can lead to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
GmhA-IN-1 has several scientific research applications, including:
Wirkmechanismus
GmhA-IN-1 exerts its effects by inhibiting the enzyme GmhA, which catalyzes the conversion of sedoheptulose 7-phosphate into D-glycero-D-manno-heptose 7-phosphate . This enzyme harbors a zinc ion in its active site, and this compound binds to this site, disrupting the enzyme’s activity . The inhibition of GmhA leads to a reduction in the biosynthesis of bacterial heptoses, which are essential components of the lipopolysaccharide layer in Gram-negative bacteria . This disruption enhances the activity of antibiotics by increasing the permeability of the bacterial outer membrane .
Vergleich Mit ähnlichen Verbindungen
GmhA-IN-1 is unique due to its high potency and specificity for the GmhA enzyme. Similar compounds include other GmhA inhibitors that also target the zinc ion in the enzyme’s active site . These inhibitors share a common mechanism of action but may differ in their chemical structures and inhibitory potencies. Some similar compounds include:
- Phosphoryl-substituted derivatives
- Phosphonyl-substituted derivatives
- Hydroxamate-based inhibitors
This compound stands out due to its nanomolar inhibitory concentration and its ability to potentiate the activity of antibiotics against Gram-negative bacteria .
Eigenschaften
Molekularformel |
C6H14NO9P |
|---|---|
Molekulargewicht |
275.15 g/mol |
IUPAC-Name |
[(2R,3S,4S)-5-[formyl(hydroxy)amino]-2,3,4-trihydroxypentyl] dihydrogen phosphate |
InChI |
InChI=1S/C6H14NO9P/c8-3-7(12)1-4(9)6(11)5(10)2-16-17(13,14)15/h3-6,9-12H,1-2H2,(H2,13,14,15)/t4-,5+,6-/m0/s1 |
InChI-Schlüssel |
LBJFEFHCTYMJFD-JKUQZMGJSA-N |
Isomerische SMILES |
C([C@@H]([C@@H]([C@@H](COP(=O)(O)O)O)O)O)N(C=O)O |
Kanonische SMILES |
C(C(C(C(COP(=O)(O)O)O)O)O)N(C=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,4-Dioxopyrrolo-[3,2-d]pyrimidine](/img/structure/B12361948.png)

![N-[4-[2-[3-(3,5-dimethoxyphenyl)-2-oxo-7-[2-(prop-2-enoylamino)anilino]-4H-pyrimido[4,5-d]pyrimidin-1-yl]ethyl]phenyl]prop-2-enamide](/img/structure/B12361955.png)
![Methyl[2-(propan-2-yloxy)ethyl]amine](/img/structure/B12361968.png)
![1,3-Benzenedicarbonitrile, 2-[[4-(diethylamino)-2-methylphenyl]azo]-5-nitro-](/img/structure/B12361970.png)

![7-[2-Hydroxy-3-[2-hydroxyethyl(methyl)amino]propyl]-1,3-dimethylpurine-2,6-dione,pyridine-3-carboxylic acid](/img/structure/B12362008.png)

![disodium;5-chloro-3-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)pyrazol-2-id-4-yl]diazenyl]-2-oxidobenzenesulfonate;chromium(3+);hydroxide](/img/structure/B12362012.png)


![nonyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]octanoate](/img/structure/B12362028.png)
